molecular formula C7H8O2S B1205849 P-Toluenesulfinic acid CAS No. 536-57-2

P-Toluenesulfinic acid

Cat. No. B1205849
Key on ui cas rn: 536-57-2
M. Wt: 156.2 g/mol
InChI Key: FXJVNINSOKCNJP-UHFFFAOYSA-N
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Patent
US06218537B1

Procedure details

To a suspension of p-toluenesulfinic acid sodium salt (30 g) in H2O (100 mL) was added methyl t-butyl ether (50 mL) followed by dropwise addition of conc HCl (15 mL). After stirring 5 min, the organic phase was removed and the aqueous phase was extracted with methyl t-butyl ether. The organic phase was dried (Na2SO4) and concentrated to near dryness. Hexane was added and the resulting precipitate collected to afford p-toluenesulfinic acid; yield 22 g. p-Toluenesulfinic acid (22 g, 140.6 mmol), p-fluorobenzaldehyde (22 mL, 206 mmol), formamide (20 mL, 503 mmol) and camphor sulphonic acid (4 g, 17.3 mmol) were combined and stirred at 60° C. 18 h. The resulting solid was broken up and stirred with a mixture of MeOH (35 mL) and hexane (82 mL) then filtered. The solid was resuspended in MeOH/hexanes (1:3, 200 mL) and stirred vigorously to break up the remaining chunks. Filtration afforded the title compound (27 g, 62% yield): 1H NMR (400 MHz, CDCl3) δ8.13 (s, 1H), 7.71 (d, 2H), 7.43 (dd, 2H), 7.32 (d, 2H), 7.08 (t, 2H), 6.34 (d, 1H), 2.45 (s, 3H).
Name
p-toluenesulfinic acid sodium salt
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[C:2]1([CH3:11])[CH:7]=[CH:6][C:5]([S:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.C(OC)(C)(C)C.Cl>O>[C:2]1([CH3:11])[CH:7]=[CH:6][C:5]([S:8]([OH:10])=[O:9])=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
p-toluenesulfinic acid sodium salt
Quantity
30 g
Type
reactant
Smiles
[Na+].C1(=CC=C(C=C1)S(=O)[O-])C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)(C)OC
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with methyl t-butyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Hexane was added
CUSTOM
Type
CUSTOM
Details
the resulting precipitate collected

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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